6,6,6-Trifluorohexan-2-one

Description

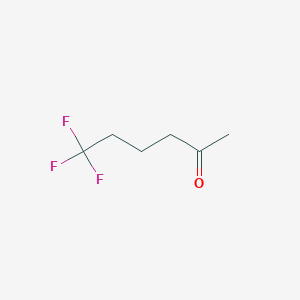

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6,6-trifluorohexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-5(10)3-2-4-6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFZBEYZGIMZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501305-11-8 | |

| Record name | 6,6,6-trifluorohexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemoselective Transformations of Fluorinated Ketones

Mechanistic Investigations of Carbon-Fluorine Bond Formation

The formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry. Understanding the underlying mechanisms, whether radical or ionic, is crucial for the development of new synthetic methodologies. While direct studies on 6,6,6-Trifluorohexan-2-one are limited, the reactivity of analogous trifluoromethyl ketones provides a framework for understanding its behavior.

Elucidation of Radical Pathways and Transient Intermediates

Radical reactions offer a powerful avenue for the formation of C-F bonds and the derivatization of fluorinated compounds. In the context of trifluoromethyl ketones, radical pathways can be initiated through various methods, including photoredox catalysis. For instance, the generation of trifluoromethyl radicals (•CF3) from sources like sodium triflinate can lead to the formation of α-trifluoromethyl ketones. researchgate.net The proposed mechanism often involves the anodic oxidation of the triflinate anion to a trifluoromethylsulfonyl radical, which then decomposes to a •CF3 radical and sulfur dioxide. researchgate.net

While specific studies on this compound are not prevalent, it is plausible that its enolate or a related derivative could be susceptible to attack by electrophilic trifluoromethylating radicals. The stability of the resulting radical intermediate would be a key factor in determining the reaction's feasibility. The presence of the electron-withdrawing trifluoromethyl group can influence the stability of adjacent radical centers.

A general representation of a radical addition to an enol or enolate derived from a ketone like this compound is depicted below:

| Reactant | Radical Source | Intermediate | Product |

| Enolate of this compound | Electrophilic •CF3 | α-Trifluoromethylated radical | α,α-Bis(trifluoromethyl) ketone |

It is important to note that the regioselectivity of such radical additions can be a significant challenge.

Analysis of Ionic Pathways and Transition State Structures

Ionic pathways are also central to the chemistry of trifluoromethyl ketones. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. ontosight.ai Reactions of trifluoromethyl ketones with nucleophiles often proceed through a tetrahedral intermediate.

For this compound, nucleophilic addition to the carbonyl group is a primary reaction pathway. The stability of the resulting tetrahedral intermediate is influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies on similar ketones have been used to rationalize reaction outcomes, such as the regioselectivity in the Baeyer-Villiger oxidation of α-CF3-ketones. acs.org These studies highlight the importance of dipole-dipole interactions and steric effects in the transition state. acs.org

The reaction of an aryne with a trifluoromethyl ketone can proceed through different pathways, including a [2+2] cycloaddition followed by ring-opening, which is influenced by the stability of the anionic intermediates formed. rsc.org

Hypervalent Iodine Mediated Reaction Mechanisms

Hypervalent iodine reagents have emerged as versatile tools in organic synthesis, particularly in fluorination reactions. arkat-usa.orgsioc-journal.cnrsc.org These reagents can act as oxidants and sources of electrophilic fluorine. The in-situ generation of reactive fluoroiodine(III) species from the reaction of a hypervalent iodine reagent with a fluoride (B91410) source is a common strategy. arkat-usa.org

While direct examples involving this compound are scarce, the general mechanism for the fluorination of ketones using hypervalent iodine reagents often involves the formation of an enolate, which then attacks the electrophilic iodine center. Subsequent reductive elimination from the iodine(III) intermediate can then deliver the fluorine atom to the α-position of the ketone.

A plausible mechanism for the α-fluorination of this compound using a hypervalent iodine reagent is as follows:

Deprotonation of the ketone to form the corresponding enolate.

Nucleophilic attack of the enolate on the hypervalent iodine reagent (e.g., a (difluoroiodo)arene).

Reductive elimination of the iodobenzene (B50100) and formation of the α-fluorinated ketone.

Stereochemical and Regiochemical Control in Fluorinated Ketone Reactions

Achieving control over stereochemistry and regiochemistry is a paramount goal in organic synthesis. The presence of the trifluoromethyl group in this compound introduces specific challenges and opportunities in this regard.

Enantioselective Synthesis Approaches and Asymmetric Induction

The development of enantioselective methods for the synthesis and transformation of trifluoromethyl ketones is of significant interest. rsc.orgacs.orgchinesechemsoc.orgorganic-chemistry.orgrsc.orgwiley.comnih.govnih.gov Chiral catalysts, including organocatalysts and metal complexes, have been employed to achieve high levels of asymmetric induction.

For a β-trifluoromethyl ketone like this compound, enantioselective reactions could target the carbonyl group or the adjacent methylene (B1212753) group. For example, asymmetric reduction of the ketone would lead to a chiral alcohol. Asymmetric aldol (B89426) reactions using the enolate of this compound with an aldehyde would generate a chiral β-hydroxy ketone.

Several strategies for the asymmetric synthesis of molecules containing a trifluoromethyl ketone moiety have been reported:

| Reaction Type | Catalyst/Chiral Auxiliary | Product Type |

| Asymmetric Aldol Reaction | Chiral imines | β-Hydroxy-β-trifluoromethylated ketones rsc.org |

| Ketene-Ketone Cycloaddition | Chiral N-heterocyclic carbene | β-Trifluoromethyl-β-lactones acs.orgnih.gov |

| Reductive Cross-Coupling | Nickel/chiral BOX ligand | Enantioenriched α-CF3 ketones chinesechemsoc.org |

These examples, while not directly on this compound, demonstrate the principles that could be applied to achieve enantioselective transformations of this substrate.

Regioselectivity in Electrophilic and Nucleophilic Functionalizations

The regioselectivity of reactions involving this compound is dictated by the electronic and steric properties of the molecule. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the acidity of the α-protons and the reactivity of the carbonyl group.

In electrophilic functionalizations, such as halogenation or alkylation, the reaction will likely occur at the more nucleophilic α-carbon (C3). The formation of the enolate is a key step, and its regioselective generation is crucial.

In nucleophilic additions, the attack will occur at the electrophilic carbonyl carbon. The regioselectivity of subsequent reactions can be influenced by the nature of the nucleophile and the reaction conditions. For example, the reaction of β-aminovinyl trifluoromethyl ketones with tosyl isocyanate shows that regioselectivity is dependent on the substrate structure, temperature, solvent, and catalyst. researchgate.net

The Baeyer-Villiger reaction of α-CF3-ketones demonstrates a complete reversal of regioselectivity compared to their non-fluorinated analogs, a phenomenon attributed to strong dipole interactions in the transition state. acs.org While this compound is a β-CF3-ketone, this highlights the profound electronic influence of the trifluoromethyl group on reaction outcomes.

Stereocontrol in Cyclization and Annulation Processes

Cyclization and annulation reactions are fundamental in organic synthesis for constructing ring systems. scripps.edu In the context of fluorinated ketones like this compound, achieving stereocontrol in these processes is a significant challenge and an area of active research.

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are powerful tools for increasing molecular complexity. nih.gov The Robinson annulation, a classic example, creates a six-membered ring by combining a ketone and a methyl vinyl ketone through a Michael addition followed by an aldol condensation. wikipedia.org Variations of this and other annulation strategies are continually being developed to control the stereochemical outcome. For instance, enantioselective Robinson annulations have been achieved using organocatalysts like S-proline, even in the absence of a solvent. ias.ac.in

Rhodium(III)-catalyzed [3 + 2] annulation of benzimidates and aldimines with β-(trifluoromethyl)-α,β-unsaturated ketones provides a direct route to trifluoromethyl-substituted indenamines and aminoindanes. nih.gov This method, proceeding via C-H activation, demonstrates a high degree of efficiency in forming these complex heterocyclic structures. nih.gov Similarly, nickel-catalyzed reductive anti-arylative cyclization of 1,6-enynes with aryl halides offers an effective pathway to various carbo- and heterocycles under mild conditions. sioc-journal.cn Microwave-assisted one-pot Sonogashira-carbonylation-annulation reactions have also emerged as an efficient method for synthesizing substituted flavones, highlighting the versatility of modern synthetic techniques in achieving complex cyclizations. organic-chemistry.org

Tautomerism and Equilibrium Studies of Trifluoromethyl Ketones

The presence of the highly electronegative trifluoromethyl group significantly influences the chemical behavior of ketones, particularly their tautomeric equilibria.

Dynamics of Keto-Enol Tautomerism

Keto-enol tautomerism is an equilibrium between a ketone (keto form) and an enol, an isomer containing a double bond and a hydroxyl group. organicchemistrytutor.commasterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the more stable keto form. libretexts.org However, factors such as conjugation and hydrogen bonding can stabilize the enol form. organicchemistrytutor.com

In trifluoromethyl ketones, the strong electron-withdrawing nature of the CF3 group affects the stability of the tautomers. While the keto form is generally more stable, the enol form can be stabilized by factors that promote conjugation or intramolecular hydrogen bonding. organicchemistrytutor.comlibretexts.org The tautomerization process can be catalyzed by both acids and bases. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation of an α-hydrogen to form the enol. libretexts.org In basic conditions, an α-hydrogen is removed to form an enolate, which is then protonated to yield the enol. libretexts.org For asymmetrical ketones, the more thermodynamically stable enol, typically the one with the more substituted double bond, is the predominant form at equilibrium. libretexts.org

Hydrate (B1144303) Formation and Equilibrium Characterization

A key characteristic of trifluoromethyl ketones is their propensity to form stable hydrates (gem-diols) in the presence of water. beilstein-journals.orgnih.gov The powerful electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. nih.gov This leads to an equilibrium between the ketone and its hydrate form. nih.govescholarship.org

The stability of these hydrates is a crucial factor in the reactivity of trifluoromethyl ketones. For example, in the context of enzyme inhibition, trifluoromethyl ketones often act as mimics of the tetrahedral transition state of ester and amide hydrolysis because their hydrates are particularly stable. beilstein-journals.orgnih.gov The time-dependent inhibition observed with some trifluoromethyl ketone inhibitors is attributed to the slow formation of a covalent adduct from the less abundant, but more reactive, ketone form. nih.govacs.org The equilibrium between the ketone and hydrate can be influenced by the surrounding environment, and its characterization is essential for understanding the compound's biological activity and reaction kinetics. escholarship.orgacs.org

Specific Reaction Pathways Involving this compound Derivatives

The unique electronic properties imparted by the trifluoromethyl group open up specific reaction pathways for derivatives of this compound.

Mechanisms of Carbon-Carbon Bond Cleavage Reactions

Carbon-carbon bond cleavage is a challenging yet powerful transformation in organic synthesis. In fluorinated ketones, the presence of fluorine can influence the pathways of C-C bond cleavage. Density functional theory (DFT) studies have shown that fluorine substituents can activate adjacent C-C bonds, facilitating α-elimination reactions. chinesechemsoc.org

Several catalytic systems have been developed to promote C-C bond cleavage. For instance, manganese catalysis can be used for the remote fluorination of ketones via C-C bond cleavage of strained cycloalkanols. acs.org Similarly, silver-catalyzed ring-opening of cyclopropanols and cyclobutanols provides a route to β- and γ-fluorinated ketones through a radical-mediated C-C bond cleavage and subsequent C-F bond formation. acs.org In some enzymatic systems, C-C bond cleavage of β-diketones occurs via a retro-Claisen reaction. researchgate.net Autoxidation catalyzed by cobalt and manganese salts can also promote C-C bond cleavage in certain aromatic substrates. nih.gov Furthermore, copper-mediated fluoroalkylation using perfluoroalkylated carboxylic acid derivatives involves C-C bond cleavage to generate fluoroalkyl anion sources. d-nb.info

Directed Functionalization via C-H Activation

Directed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the selective modification of otherwise inert C-H bonds. nih.govmagtech.com.cn This strategy relies on a directing group that coordinates to a metal catalyst and positions it to activate a specific C-H bond, often at the ortho position. nih.gov

For trifluoromethyl ketones and their derivatives, C-H activation provides a powerful tool for introducing new functional groups with high regioselectivity. nih.gov Rhodium-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of complex nitrogen-containing heterocycles. hbni.ac.in These methods often exhibit high functional group tolerance and can be performed under redox-neutral conditions. hbni.ac.in The directing group plays a crucial role in enhancing reaction speed, selectivity, and catalyst efficiency. magtech.com.cn Both nitrogen- and oxygen-containing functional groups can serve as effective directing groups in these transformations. magtech.com.cn The ability to functionalize unactivated C-H bonds opens up new avenues for the synthesis of novel and complex molecules derived from this compound. nih.gov

Chemical Transformations and Derivatization of 6,6,6 Trifluorohexan 2 One

Conversion to Fluorine-Containing Alcohols and Epoxides

The carbonyl group of 6,6,6-Trifluorohexan-2-one is readily converted to the corresponding secondary alcohol, 6,6,6-Trifluorohexan-2-ol. This reduction can be achieved using standard hydride reagents. The resulting fluorinated alcohol is a versatile intermediate for further synthetic elaborations, such as esterification or etherification, or as a chiral building block if the reduction is performed asymmetrically.

Further transformation of the ketone to an epoxide typically involves a two-step sequence. First, the ketone can be converted to an alkene, for example, 6,6,6-Trifluoro-2-methylhex-2-ene, via the Wittig reaction. Subsequent epoxidation of this alkene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding fluorine-containing epoxide. These fluorinated epoxides are valuable electrophiles, susceptible to ring-opening reactions by various nucleophiles to introduce further functionalization.

Condensation Reactions with Active Methylene (B1212753) Compounds and Organometallic Acetylides

The ketone functionality of this compound is a prime site for carbon-carbon bond-forming reactions, including condensations with carbon-based nucleophiles.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a mild base catalyst like piperidine (B6355638) or an amine. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, which serves as a versatile intermediate for subsequent transformations, including Michael additions and cycloadditions. nih.gov

Reformatsky Reaction: this compound can react with an α-haloester, such as ethyl bromoacetate, in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.injk-sci.com The organozinc reagent, or 'Reformatsky enolate', is formed in situ and adds to the electrophilic carbonyl carbon. wikipedia.orglscollege.ac.in These β-hydroxy esters are valuable precursors for the synthesis of α,β-unsaturated esters (via dehydration) and other complex molecules. thermofisher.com

Wittig Reaction: To convert the carbonyl group into a carbon-carbon double bond, the Wittig reaction is a highly effective method. wikipedia.orgthermofisher.com The ketone reacts with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to produce an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org This olefination is a cornerstone of organic synthesis for creating precursors for polymerization, epoxidation, or other alkene-based transformations.

Addition of Organometallic Acetylides: The reaction of this compound with organometallic acetylides, such as lithium or magnesium derivatives of terminal alkynes, results in the formation of tertiary propargyl alcohols. This nucleophilic addition to the carbonyl group is a fundamental method for introducing an alkyne moiety, which can then be used in a wide array of downstream applications, including click chemistry, coupling reactions, and the synthesis of more complex heterocyclic structures.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base Catalyst (e.g., Piperidine) | α,β-Unsaturated Product | wikipedia.org |

| Reformatsky Reaction | α-Haloester (e.g., Ethyl bromoacetate), Zinc metal | β-Hydroxy Ester | jk-sci.com |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH2) | Alkene | wikipedia.org |

| Acetylide Addition | Organometallic Acetylide (e.g., Lithium acetylide) | Tertiary Propargyl Alcohol | N/A |

Construction of Novel Fluorine-Containing Heterocyclic Systems

Derivatives of this compound are key precursors for the synthesis of a wide range of fluorine-containing heterocycles, which are of significant interest in medicinal and agricultural chemistry. e-bookshelf.de A common strategy involves a two-step process: first, the formation of a 1,3-dicarbonyl compound, followed by cyclocondensation with a binucleophile.

For instance, a Claisen condensation between this compound and an ester like ethyl acetate (B1210297) can generate the corresponding β-diketone, 1,1,1-trifluorooctane-2,4-dione. This β-diketone is a versatile building block for various heterocycles.

Pyrazoles: The reaction of the 1,1,1-trifluorooctane-2,4-dione with hydrazine (B178648) or its derivatives yields trifluoromethyl-substituted pyrazoles. nih.govorganic-chemistry.org The regioselectivity of the condensation can often be controlled by the reaction conditions. sci-hub.se Fused polycyclic pyrazoles can also be synthesized from trifluoromethylated ketone derivatives. rsc.orgrsc.org

Pyrimidines: Condensation of the β-diketone with amidines (or their salts) provides access to trifluoromethyl-substituted pyrimidines. researchgate.netorganic-chemistry.org These compounds are important scaffolds in numerous biologically active molecules. frontiersin.org

This synthetic approach allows for the creation of a library of heterocyclic compounds where the trifluoromethyl group and the butyl chain from the original ketone are incorporated into the final structure.

| Heterocycle | Binucleophile | General Reaction | Reference |

|---|---|---|---|

| Pyrazole (B372694) | Hydrazine (H2NNH2) | Cyclocondensation | nih.govsci-hub.se |

| Pyrimidine (B1678525) | Amidine (R-C(NH)NH2) | Cyclocondensation | organic-chemistry.orgfrontiersin.org |

Formation of Unique Supramolecular Motifs from Fluorinated Ketone Derivatives

A distinctive feature of trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water. The strong electron-withdrawing nature of the CF3 group polarizes the carbonyl carbon, making it highly electrophilic and favoring the formation of a gem-diol. ic.ac.uk This equilibrium between the ketone and its hydrated form is a key factor in their chemical behavior. beilstein-journals.orgnih.gov

These hydrates are potent hydrogen-bond donors. acs.orgnih.gov This enhanced hydrogen-bonding capacity can be harnessed to construct ordered supramolecular structures and co-crystals. acs.org The gem-diol moiety can participate in extensive hydrogen-bonding networks, directing the assembly of molecules in the solid state. This property is particularly relevant in crystal engineering and in the design of enzyme inhibitors, where the hydrate (B1144303) can mimic the tetrahedral transition state of substrate hydrolysis. beilstein-journals.org

Downstream Chemical Elaboration Strategies for Synthetic Utility

The derivatives of this compound serve as versatile platforms for further chemical modifications, expanding their synthetic utility.

From Alcohols and Alkenes: The alcohol obtained from reduction can be used to synthesize fluorinated esters and ethers with unique properties. The alkenes generated via the Wittig reaction are substrates for a variety of transformations, including polymerization, hydroformylation, and metathesis reactions, leading to more complex fluorinated materials and molecules.

From Heterocycles: The pyrazole and pyrimidine derivatives are not merely final products but can be further functionalized. For example, nitrogen atoms in the heterocyclic rings can be alkylated or arylated, and other positions on the ring can be halogenated and used in cross-coupling reactions to build more elaborate structures. The biological activity of these heterocycles is a major driver for such elaborations. frontiersin.org

From Condensation Products: The α,β-unsaturated systems from Knoevenagel condensations are excellent Michael acceptors, allowing for the conjugate addition of nucleophiles to introduce new substituents. The β-hydroxy esters from the Reformatsky reaction can be used in syntheses of complex natural products after further functional group manipulations.

Functionalization of Fluorinated Ketones via Carbon-Fluorine Bond Transformation

While the carbon-fluorine bond is one of the strongest in organic chemistry, recent advances have made its selective activation and functionalization an emerging area of synthesis. rsc.org The transformation of a robust CF3 group into a difluoromethyl (CF2H) or monofluoromethyl (CHFH) group is of great interest as it allows for fine-tuning of a molecule's physicochemical properties.

For α-trifluoromethyl ketones like this compound, C-F bond activation can be achieved under specific conditions, often involving photoredox catalysis, electrochemistry, or the use of potent reducing agents or transition metals. ccspublishing.org.cn These methods typically proceed via radical intermediates. nih.govresearchgate.net For example, a single-electron transfer to the ketone can generate a radical anion, which then expels a fluoride (B91410) ion to form an α,α-difluoroenol or a corresponding radical. This reactive intermediate can then be trapped by other reagents to form new C-C or C-H bonds. acs.org

This strategy transforms the traditionally inert CF3 group into a functional handle, providing access to partially fluorinated ketones that would be difficult to synthesize by other means. rsc.orgnih.gov

Advanced Methodologies and Computational Insights in Fluorinated Ketone Research

Catalytic Strategies in the Synthesis and Transformation of Fluorinated Ketones

The synthesis and modification of fluorinated ketones are heavily reliant on advanced catalytic methods. These strategies are crucial for controlling reactivity, enhancing selectivity, and enabling the construction of complex molecular architectures.

Transition-Metal Catalysis in Carbon-Fluorine Bond Construction

The formation of carbon-fluorine (C-F) bonds is a cornerstone of synthesizing fluorinated ketones. Transition-metal catalysis has emerged as a powerful tool for this purpose, offering pathways that are often more efficient and selective than traditional methods. nih.gov Metals such as palladium (Pd), nickel (Ni), rhodium (Rh), and copper (Cu) are frequently employed due to their catalytic efficiency. nih.govuiowa.edu

A common mechanism involves the oxidative addition of a C-H bond to a metal center, followed by reductive elimination to form the C-F bond. For instance, palladium catalysts can cycle between Pd(II) and Pd(IV) oxidation states. nih.gov The process may begin with the coordination of a substrate to a Pd(II) complex, followed by C-H bond activation to form a cyclometalated intermediate. nih.gov This intermediate then undergoes oxidative addition with an electrophilic fluorine source, like Selectfluor, to generate a Pd(IV)-fluoride species, which subsequently undergoes reductive elimination to yield the fluorinated product. nih.gov

Nickel-catalyzed reactions are also prominent, particularly for asymmetric processes. Chiral Ni(II) complexes have been successfully used for the enantioselective fluorination of carbonyl compounds. organic-chemistry.org Furthermore, earth-abundant metals like nickel are increasingly used for C-F bond activation in coupling reactions, which can be applied to the synthesis of complex fluorinated ketones. mdpi.com Copper's affordability and high efficiency also make it a popular choice in various fluoroalkylation reactions. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Fluorination Reactions

| Catalyst System | Substrate Type | Fluorine Source | Key Feature |

|---|---|---|---|

| Pd(II)/Pd(IV) | α-Amino Acid Derivatives | Selectfluor | Fluorination of β-methylene C(sp³)–H bonds. nih.gov |

| dbfox-Ni(II) Complex | Carbonyl Compounds | N/A | High enantioselectivity in fluorination. organic-chemistry.org |

| NiCl₂(dppp)/Na | Fluoro-aromatics | N/A (Coupling) | C-C bond formation at the ortho position. mdpi.com |

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis, which uses small organic molecules as catalysts, has become a vital strategy for the asymmetric synthesis of fluorinated ketones, addressing the challenge of controlling stereochemistry. nih.gov Primary and secondary amines, particularly those derived from cinchona alkaloids, are effective catalysts for the enantioselective α-fluorination of ketones. nih.govnih.gov These catalysts operate via enamine activation; the ketone reacts with the amine catalyst to form a nucleophilic enamine intermediate, which then attacks an electrophilic fluorine source. nih.gov This approach has successfully been applied to a variety of cyclic ketones, affording products with high enantioselectivity. nih.govnih.gov

One-pot sequences combining fluorination with subsequent organocatalytic reactions, such as the Robinson annulation, have been developed for the asymmetric synthesis of complex structures like monofluorinated and difluorinated cyclohexenones. nih.govresearchgate.netresearchgate.net These multi-step reactions, promoted by cinchona alkaloid amines, can create multiple stereocenters with excellent yield, diastereoselectivity (dr), and enantiomeric excess (ee). nih.govresearchgate.net

Biocatalysis offers a complementary approach, leveraging the high selectivity of enzymes. While the direct enzymatic synthesis of specific compounds like 6,6,6-Trifluorohexan-2-one is not widely documented, metalloenzymes are known to mediate C-F bond cleavage. nih.gov Enzymes such as cytochrome P450 can hydroxylate fluorinated substrates, leading to defluorination through an electrophilic attack mechanism. nih.gov This demonstrates the potential for developing biocatalysts that can perform selective fluorination or transformation of fluorinated ketones under mild, environmentally friendly conditions.

Table 2: Organocatalytic Asymmetric α-Fluorination of Ketones

| Catalyst | Substrate | Fluorine Source | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Cinchona Alkaloid Amine | Chalcone & α-fluoro-β-ketoester | Selectfluor™ | Up to 99% | >9:1 |

| Primary Amine (Cinchona-derived) | Cyclic Ketones | NFSI | N/A | N/A |

Superacid and Brønsted Acid Catalysis in Complex Transformations

Superacids and strong Brønsted acids play a significant role in catalyzing complex transformations of fluorinated compounds that are often inaccessible with conventional acids. patsnap.com Superacids, such as fluoroantimonic acid, possess extreme acidity that allows them to protonate weak bases and activate very strong chemical bonds, facilitating reactions like isomerization and alkylation. patsnap.comchemeurope.com

Development of Reusable and Earth-Abundant Metal Catalysts

In line with the principles of green chemistry, there is a significant push to replace precious metal catalysts (e.g., Pd, Rh) with those based on earth-abundant metals like iron (Fe), cobalt (Co), and nickel (Ni). rsc.org These metals have shown great potential in mediating C-F bond activation and functionalization. mdpi.comrsc.org Main group metals, such as magnesium (Mg) and zinc (Zn), are also emerging as sustainable alternatives for the regioselective functionalization of C-H and C-F bonds in fluorinated molecules. rsc.org

The development of reusable catalysts is another key objective. For instance, fluorous bifunctional catalysts, such as a fluorous cinchona alkaloid/thiourea catalyst, have been used in one-pot, multi-step reactions to synthesize highly functionalized fluorocyclohexanols. sci-hub.se These catalysts can be easily recovered from the reaction mixture through fluorous solid-phase extraction and reused multiple times without significant loss of activity, combining high synthetic efficiency with sustainability. sci-hub.se

Green Chemistry Principles Applied to Fluorinated Ketone Synthesis

The application of green chemistry principles is crucial for developing sustainable methods for synthesizing fluorinated ketones. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency. researchgate.netdovepress.com

Solvent Minimization and Utilization of Alternative Media (Aqueous, Ionic Liquids)

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. One successful strategy for the direct fluorination of ketones involves performing the reaction in water. organic-chemistry.org Using an inexpensive ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS), a micellar system can be created that promotes the regioselective fluorination of various ketones with reagents like Selectfluor. organic-chemistry.org

Ionic liquids (ILs) have also emerged as promising alternative media for fluorination reactions. rsc.org Imidazolium-based ionic liquids can dissolve fluorinating agents such as Selectfluor™, providing a non-volatile medium for the reaction. rsc.org This approach offers several advantages: the reaction can be conducted under essentially acid-free conditions, product extraction is simplified without requiring an aqueous work-up, and the ionic liquid can be recycled and reused. rsc.org The unique solubility properties of fluorinated compounds are also being leveraged to design highly fluorinated ionic liquids that can serve as specialized solvents for various applications. squarespace.comresearchgate.net Electrochemical fluorination in ionic liquids like Et₃N·nHF is another green approach that provides selectively fluorinated organic products via anodic oxidation. rsc.org

Energy-Efficient Synthesis Approaches (Microwave, Ultrasound, Photochemistry)

The synthesis of fluorinated ketones, including this compound, is increasingly benefiting from energy-efficient techniques that offer significant advantages over conventional heating methods. These approaches, primarily involving microwave irradiation, ultrasound, and photochemistry, aim to reduce reaction times, increase yields, and promote greener chemical processes. eurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reactions. scispace.com Unlike conventional heating, which relies on conduction and convection, microwaves directly energize the molecules in the reaction mixture, leading to uniform heating and a significant reduction in reaction time. eurekaselect.com This technique has been successfully applied to the synthesis of various fluorinated compounds. nih.govnih.gov The key benefits include:

Speed: Reactions that might take hours under conventional heating can often be completed in minutes. mdpi.com

Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields.

Energy Efficiency: By localizing energy directly to the reactants, microwave synthesis is often more energy-efficient than heating a large reaction vessel with an external source. eurekaselect.com

Ultrasonic Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. While specific applications to this compound are not extensively documented, sonochemistry is a recognized method for enhancing various organic transformations, offering a low-energy alternative to high-temperature methods.

Photochemical Synthesis: Photochemistry uses light (photons) to initiate chemical reactions. princeton.edu This method allows for the activation of molecules in a highly selective manner, enabling reactions that are often impossible under thermal conditions. princeton.edu Photochemical fluorination, for instance, can be a mild and effective way to introduce fluorine into organic molecules. semanticscholar.org The process typically involves a photocatalyst that, upon absorbing light, facilitates the transfer of a fluorine atom to the substrate. This approach is considered a green chemistry technique as it uses light, a renewable energy source, to drive reactions. princeton.edu

Waste Minimization and Atom Economy Considerations in Reaction Design

Modern synthetic chemistry places a strong emphasis on sustainability, with waste minimization and atom economy being central principles. researchgate.net These concepts are crucial in the design of synthetic routes for compounds like this compound to reduce environmental impact and improve economic viability. acs.org

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgnih.gov It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. wikipedia.org

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste byproducts. jocpr.com Reaction types like additions and rearrangements typically have high atom economy, whereas substitution and elimination reactions tend to have lower atom economy due to the formation of stoichiometric byproducts. acs.org In designing a synthesis for this compound, preference would be given to pathways that maximize the incorporation of atoms, such as catalytic processes that avoid the use of stoichiometric reagents that end up as waste. nih.gov

Waste Minimization Strategies: Beyond atom economy, several strategies contribute to minimizing waste in chemical synthesis:

Catalysis: Using catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, drastically reducing waste.

Solvent Choice: Selecting environmentally benign solvents or, where possible, conducting reactions in solvent-free conditions, significantly reduces waste volume and toxicity. researchgate.net

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, concentration) can improve selectivity and yield, thereby reducing the formation of unwanted byproducts and minimizing downstream purification waste.

These principles guide chemists in developing synthetic routes that are not only efficient in producing the target molecule but also align with the goals of green and sustainable chemistry. gcande.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate details of chemical reactions at the molecular level. rsc.org For the synthesis of fluorinated ketones like this compound, DFT calculations provide invaluable insights into reaction mechanisms, transition states, and the energetics of different reaction pathways. semanticscholar.org

By solving approximations of the Schrödinger equation, DFT can model the electronic structure of molecules and map out the potential energy surface of a reaction. researchgate.net This allows researchers to:

Identify Intermediates and Transition States: DFT calculations can determine the geometric and electronic structures of transient species that are often difficult or impossible to observe experimentally.

Calculate Activation Energies: By locating the transition state (the highest energy point along the reaction coordinate), the activation energy barrier can be calculated. This helps in understanding reaction rates and identifying the rate-determining step. semanticscholar.org

Evaluate Reaction Pathways: When multiple reaction pathways are possible, DFT can be used to compute the energy profiles for each, allowing for a theoretical prediction of the most favorable mechanism. researchgate.net

For example, in a reaction involving the fluorination of a ketone precursor, DFT could be used to compare different mechanisms, such as direct electrophilic attack versus a pathway involving an enol or enolate intermediate, to determine which is energetically more feasible. researchgate.netacs.org

Predicting and Optimizing Reaction Conditions through Computational Modeling

Beyond elucidating mechanisms, computational modeling is increasingly used to predict reaction outcomes and optimize experimental conditions, accelerating the development of synthetic methodologies. nih.gov This predictive power is particularly useful in the complex field of organofluorine chemistry.

By building and validating a computational model of a reaction system, chemists can perform in silico experiments to screen a wide range of variables, including:

Catalyst Performance: Different catalysts can be modeled to predict their activity and selectivity for a specific transformation, guiding the selection of the most promising candidates for laboratory testing.

Solvent Effects: The influence of different solvents on reaction rates and equilibria can be simulated, helping to identify the optimal medium for the reaction. semanticscholar.org

Substrate Scope: Computational models can predict how changes in the substrate structure will affect the reaction outcome, assessing the viability of a new synthetic method for a broader range of molecules.

This computational screening process significantly reduces the number of physical experiments required, saving time, resources, and minimizing waste. nih.gov For the synthesis of this compound, modeling could help predict the ideal fluorinating agent and reaction conditions to achieve high yield and selectivity, streamlining the path from theoretical design to practical application.

Advanced Spectroscopic Characterization Methods in Fluorinated Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic compounds, and it is particularly powerful for fluorinated molecules like this compound. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information. nih.gov

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly advantageous for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to that of protons. wikipedia.org Key features of ¹⁹F NMR include:

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 800 ppm), which minimizes the likelihood of signal overlap and makes it easier to distinguish between different fluorine environments. wikipedia.orgthermofisher.com For this compound, the -CF₃ group would appear as a single peak in a distinct region of the spectrum.

Spin-Spin Coupling: ¹⁹F nuclei couple with other active nuclei, such as ¹H and ¹³C, providing valuable connectivity information. These coupling constants (J-values) can be observed over several bonds. wikipedia.org

¹H and ¹³C NMR Spectroscopy: In the ¹H and ¹³C NMR spectra of this compound, the presence of fluorine causes characteristic splitting patterns due to heteronuclear coupling (J-coupling).

¹H NMR: The protons on carbons adjacent to the fluorinated group (at the C5 position) would show splitting due to coupling with the ¹⁹F nuclei, in addition to coupling with neighboring protons.

¹³C NMR: Every carbon atom in the molecule will give a distinct signal. The carbons close to the trifluoromethyl group (C6 and C5) will appear as quartets due to coupling with the three equivalent ¹⁹F nuclei. The magnitude of the ¹³C-¹⁹F coupling constant decreases as the number of bonds between the nuclei increases.

Together, the combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for an unambiguous assignment of the structure of this compound, confirming the carbon skeleton, the position of the ketone, and the location of the trifluoromethyl group.

Table 1: Illustrative NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹⁹F | C6 (-CF₃) | -60 to -70 | Triplet (t) | ³JFH |

| ¹H | C1 (-CH₃) | ~2.1 | Singlet (s) | - |

| ¹H | C3 (-CH₂) | ~2.7 | Triplet (t) | ³JHH |

| ¹H | C4 (-CH₂) | ~1.7 | Sextet (sxt) | ³JHH |

| ¹H | C5 (-CH₂) | ~2.4 | Quartet of Triplets (qt) | ³JHF, ³JHH |

| ¹³C | C1 | ~30 | Singlet (s) | - |

| ¹³C | C2 (>C=O) | ~207 | Singlet (s) | - |

| ¹³C | C3 | ~45 | Singlet (s) | - |

| ¹³C | C4 | ~18 | Singlet (s) | - |

| ¹³C | C5 | ~35 | Quartet (q) | ²JCF |

| ¹³C | C6 | ~127 | Quartet (q) | ¹JCF |

Note: The data presented in this table are illustrative and based on typical values for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation and confirmation of novel compounds, including fluorinated ketones like this compound. This powerful method is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, enabling the determination of a compound's elemental composition. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, allows for the differentiation between molecules with very similar nominal masses.

The primary advantage of HRMS in the analysis of this compound lies in its capacity for accurate mass determination, which provides a high degree of confidence in the compound's identification. By measuring the exact mass of the molecular ion, researchers can calculate the elemental formula. This is because the precise masses of isotopes are not integers; for instance, the mass of a proton is not exactly 1 atomic mass unit. These small mass differences become significant in HRMS.

The process of accurate mass determination using HRMS is integral to distinguishing between isobaric interferences—other compounds that have the same nominal mass but different elemental compositions. This capability is particularly crucial in complex sample matrices where numerous compounds may be present.

Below is a data table summarizing the key mass spectrometry information for this compound.

| Property | Value |

| Chemical Formula | C6H9F3O |

| Theoretical Exact Mass (Da) | 154.0605 |

| Experimentally Measured Mass (Da) | Data not available in searched resources |

| Mass Accuracy (ppm) | Not applicable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,6,6-trifluorohexan-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of trifluoromethyl-substituted ketones typically involves nucleophilic trifluoromethylation or fluorination of pre-existing ketones. For example, fluorinated Grignard reagents or Ruppert-Prakash reagents (TMSCF₃) can be used to introduce the trifluoromethyl group. Reaction temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity and byproduct formation .

- Data Consideration : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation and GC-MS for purity assessment. Yields >70% are achievable with optimized stoichiometry (1:1.2 ketone:fluorinating agent) .

Q. How does the position of the trifluoromethyl group in this compound influence its physicochemical properties compared to structural isomers?

- Methodology : Compare logP values, boiling points, and dipole moments between this compound and its 3-/4-/5-isomers. Computational tools like Gaussian (DFT/B3LYP/6-31G*) predict higher polarity for the 2-ketone due to proximity of the electron-withdrawing CF₃ group to the carbonyl .

- Experimental Validation : Differential scanning calorimetry (DSC) reveals melting points vary by ~10–15°C across isomers. Solubility in polar solvents (e.g., acetonitrile) is enhanced for the 2-ketone .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology : Use <sup>1</sup>H NMR to identify α-protons (δ ~2.5–3.0 ppm) and <sup>13</sup>C NMR for carbonyl carbon (δ ~210 ppm). <sup>19</sup>F NMR shows a singlet for the CF₃ group (δ −60 to −70 ppm). IR spectroscopy confirms C=O stretching at ~1700–1750 cm⁻¹ .

- Data Interpretation : Coupling constants in 2D NMR (COSY, HMBC) resolve structural ambiguities, such as distinguishing 2-ketones from 3-ketones .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what mechanistic insights can be derived from kinetic isotope effects?

- Methodology : Conduct in vitro assays with human liver microsomes. Use deuterated analogs (e.g., 6,6,6-trifluoro-[D₃]-hexan-2-one) to measure kinetic isotope effects (KIE) and identify rate-limiting steps. LC-MS/MS quantifies metabolite formation .

- Contradiction Analysis : Conflicting data may arise from enzyme isoforms (e.g., CYP3A4 vs. CYP2D6). Resolve via isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What computational models predict the binding affinity of this compound to biological targets, and how do steric effects dominate over electronic effects?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Compare binding energies of this compound with non-fluorinated analogs. Electrostatic potential maps (MEP) highlight CF₃-induced charge redistribution .

- Data Interpretation : Steric clashes with hydrophobic pockets (e.g., in enzyme active sites) reduce binding affinity despite enhanced lipophilicity from fluorine .

Q. How do solvent effects and pH influence the stability of this compound in aqueous vs. non-aqueous media?

- Methodology : Accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use phosphate buffers (pH 7.4) and organic solvents (e.g., DMSO) to assess degradation pathways (e.g., hydrolysis or keto-enol tautomerism) .

- Key Findings : Half-life in aqueous media is <24 hours due to hydrolysis at the β-position, while non-aqueous solvents (e.g., hexane) extend stability to >1 week .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.